BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Lipophilicity Caco-2 permeability Drug-likeness

This imidazo[1,2-b]pyridazine compound (CAS 953172-36-6) fills a unique niche in kinase inhibitor libraries due to its 2-ethoxyacetamide/2-fluoro substitution pattern. Unlike common methoxy or benzamide analogs, this scaffold enables systematic SAR mapping across VEGFR2, c-Met, FLT3, and ROCK2 kinase panels. The ethoxy group confers a predicted permeability advantage for cell-based counter-screens, while the 2-fluoro substituent provides a metabolic blockade benchmark ideal for HLM/hepatocyte stability comparisons. At MW 344.35 Da, it serves as a drug-like reference standard for physicochemical profiling. Procure alongside des-fluoro and 2-methoxy variants to decouple linker flexibility from kinome selectivity.

Molecular Formula C17H17FN4O3
Molecular Weight 344.346
CAS No. 953172-36-6
Cat. No. B2489325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
CAS953172-36-6
Molecular FormulaC17H17FN4O3
Molecular Weight344.346
Structural Identifiers
SMILESCCOCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)F
InChIInChI=1S/C17H17FN4O3/c1-3-25-10-16(23)20-13-8-11(4-5-12(13)18)14-9-22-15(19-14)6-7-17(21-22)24-2/h4-9H,3,10H2,1-2H3,(H,20,23)
InChIKeyYODCRYVJSIHQAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 953172-36-6): Structural Classification and Core Scaffold Context


2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 953172-36-6) is a synthetic small-molecule heterocyclic compound (C₁₇H₁₇FN₄O₃, MW 344.35) built on the imidazo[1,2-b]pyridazine core scaffold [1]. This scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with numerous derivatives reported to inhibit VEGFR2, c-Met, FLT3, ROCK2, and other kinases at nanomolar to low-micromolar potencies [1][2]. The compound incorporates three key structural features: a 6-methoxy substituent on the pyridazine ring, a 2-fluoro substituent on the central phenyl ring, and a 2-ethoxyacetamide side chain. These features place it within a well-characterized chemical series explored extensively by Takeda Pharmaceutical and other groups for anticancer and anti-angiogenic applications [1][2].

Why Generic Substitution Is Not Advisable for 2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 953172-36-6)


The imidazo[1,2-b]pyridazine scaffold exhibits steep and non-linear structure-activity relationships (SAR), where minor substituent changes profoundly alter kinase selectivity profiles, potency, and physicochemical properties [1]. Published SAR studies demonstrate that modifications at the 2-position of the acetamide side chain (e.g., methoxy vs. ethoxy), the halogen identity and position on the central phenyl ring (fluoro vs. chloro vs. unsubstituted), and the nature of the acyl linker (acetamide vs. benzamide vs. sulfonamide) each produce divergent IC₅₀ values across multiple kinase targets [1][2]. Consequently, a user who substitutes a closely related analog—such as the 2-methoxy or des-fluoro variant—will obtain a functionally distinct chemical probe with altered target engagement, confounding experimental reproducibility and invalidating cross-study comparisons. The quantitative evidence below details where specific structural features of CAS 953172-36-6 yield measurable differentiation.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 953172-36-6) Against Closest Structural Analogs


Ethoxy vs. Methoxy Substituent Impact on Lipophilicity and Predicted Permeability

The 2-ethoxyacetamide side chain of CAS 953172-36-6 distinguishes it from the 2-methoxy analog (CAS 955543-51-8) by a single methylene unit, producing a calculated increase in clogP of approximately +0.5 log units based on the Hansch π constant for CH₂ (π ≈ 0.5) [1]. This increase in lipophilicity is expected to enhance passive membrane permeability while remaining within acceptable drug-like space, as the ethoxy group preserves hydrogen-bond acceptor capacity for target engagement. In contrast, the methoxy analog exhibits lower predicted permeability, which may reduce cellular potency in target-cell-based assays [2]. No direct comparative Caco-2 or PAMPA data are publicly available for this specific compound; the differentiation is derived from well-established physicochemical principles applied to the imidazo[1,2-b]pyridazine series [1][2].

Lipophilicity Caco-2 permeability Drug-likeness

2-Fluoro Phenyl Substitution: Metabolic Stability Advantage Over Des-Fluoro and Chloro Analogs

The 2-fluoro substituent on the central phenyl ring of CAS 953172-36-6 provides a metabolic soft spot blockade that is absent in the des-fluoro analog. Fluorine substitution at the ortho position of the aniline-like ring is a well-validated medicinal chemistry strategy to reduce CYP450-mediated oxidative metabolism at that position [1]. In the imidazo[1,2-b]pyridazine kinase inhibitor series, Takeda's SAR campaigns demonstrated that 2-fluoro substitution consistently improved metabolic stability in human liver microsome (HLM) assays compared to both unsubstituted and 2-chloro variants [2]. While compound-specific HLM data for CAS 953172-36-6 are not publicly disclosed, the class-level evidence indicates that the 2-fluoro substitution is a deliberate design element to prolong half-life in biological systems, giving it a procurement-relevant advantage over the des-fluoro analog for in vivo studies [2].

Metabolic stability CYP450 Oxidative metabolism

Acetamide Linker vs. Benzamide Linker: Conformational Flexibility and Kinase Hinge-Binding Geometry

CAS 953172-36-6 features an acetamide linker connecting the 2-ethoxyethyl group to the aniline nitrogen, whereas a closely related analog carries a benzamide linker (2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide). The acetamide linker introduces greater conformational freedom (two rotatable bonds vs. the more restricted benzamide), allowing the terminal ethoxy group to sample a broader orientational space for potential interactions with the kinase solvent-exposed region or ribose pocket [1]. In the imidazo[1,2-b]pyridazine VEGFR2 inhibitor series, Miyazaki et al. demonstrated that the linker type (amide connectivity and flexibility) significantly modulates both potency and selectivity across the VEGFR2/c-Met kinome panel [2]. The acetamide's reduced steric bulk compared to benzamide may also improve solubility, although specific solubility measurements for this compound are not publicly reported.

Kinase hinge-binding Conformational flexibility Structure-activity relationship

6-Methoxyimidazo[1,2-b]pyridazine Core: Validated Kinase Inhibitor Scaffold with Multi-Target Potential

The 6-methoxyimidazo[1,2-b]pyridazine core of CAS 953172-36-6 is extensively validated in the patent and primary literature as a kinase inhibitor scaffold, with demonstrated activity against VEGFR2, c-Met, FLT3-ITD, ROCK2, and PIM kinases [1][2]. In a 2023 study, imidazo[1,2-b]pyridazine derivatives achieved nanomolar FLT3-ITD inhibition (compound 34f: IC₅₀ not specified for CAS 953172-36-6) [2]. The Takeda patent US 8,273,741 explicitly claims imidazo[1,2-b]pyridazine compounds with kinase inhibitory activity against VEGFR, VEGFR2, PDGFR, and Raf [1]. While CAS 953172-36-6 itself lacks publicly reported IC₅₀ values against specific kinases, its core scaffold is present in multiple advanced leads (e.g., TAK-593, a clinical VEGFR2 inhibitor) [3]. This scaffold validation provides confidence that CAS 953172-36-6 is a meaningful member of a validated chemical series, distinguishing it from compounds built on less-characterized heterocyclic cores.

Kinase inhibition VEGFR2 FLT3 c-Met Scaffold validation

Recommended Research and Procurement Application Scenarios for 2-Ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 953172-36-6)


Kinase Selectivity Panel Screening: Expanding Chemical Space Coverage Within the Imidazo[1,2-b]pyridazine Series

CAS 953172-36-6 is best deployed as a screening member within a broader imidazo[1,2-b]pyridazine kinase inhibitor library. Its distinct combination of 2-ethoxyacetamide + 2-fluoro substituents fills a specific chemical space niche not covered by the methoxy or benzamide analogs [1]. When procuring for kinome-wide selectivity profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan), this compound should be included alongside at least the 2-methoxy, des-fluoro, and benzamide variants to enable systematic SAR mapping. The predicted permeability advantage of the ethoxy group (see Evidence Item 1) makes it particularly suitable for cell-based counter-screens where membrane penetration is rate-limiting [1].

Metabolic Stability Benchmarking: Evaluating Fluorine Substitution Effects in the Imidazo[1,2-b]pyridazine Series

For laboratories conducting metabolic stability optimization campaigns, CAS 953172-36-6 serves as a fluorine-containing benchmark compound. The 2-fluoro substituent provides a built-in metabolic blockade (see Evidence Item 2) that can be directly compared against the des-fluoro analog in matched HLM or hepatocyte stability assays [1][2]. This head-to-head comparison generates internally controlled data on the metabolic liability of the unsubstituted phenyl position, data that is valuable for medicinal chemistry teams optimizing imidazo[1,2-b]pyridazine leads for in vivo PK [2].

Linker SAR Exploration: Acetamide vs. Benzamide Conformational Effects on Target Engagement

The acetamide linker of CAS 953172-36-6 offers a distinct conformational profile compared to the benzamide-linked analogs more commonly reported in the VEGFR2 inhibitor literature [1][2]. Procurement of this compound is specifically warranted when a research program aims to decouple linker flexibility from kinase selectivity. By testing CAS 953172-36-6 alongside its benzamide counterpart in the same kinase panel, researchers can attribute differences in selectivity to the linker region, informing the design of next-generation inhibitors with tuned kinome profiles [2].

Reference Standard for Imidazo[1,2-b]pyridazine Physicochemical Property Profiling

With a molecular weight of 344.35 Da, a single fluorine atom, and a balanced hydrogen bond donor/acceptor profile, CAS 953172-36-6 sits near the center of oral drug-like chemical space for this scaffold class [1]. It can serve as a reference compound for physicochemical profiling (logD, solubility, plasma protein binding) to contextualize more advanced leads. When procuring for this purpose, users obtain a well-defined chemical entity with known purity specifications (typically ≥95% from reputable vendors) against which the properties of more complex analogs can be benchmarked [1].

Quote Request

Request a Quote for 2-ethoxy-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.